KadsuracoccinicacidB

Description

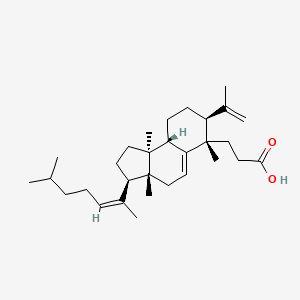

Kadsuracoccinic Acid B is a 3,4-seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea (Lem.) A.C. Sm. (Schisandraceae), traditionally used in Chinese medicine for its anti-inflammatory and antitumor properties . Structurally, it belongs to a unique subclass of lanostane derivatives characterized by a 3,4-seco cleavage (ring-A opening) and a 17(20)-ene functional group, which distinguishes it from other triterpenoids . Its molecular weight is approximately 468.67 g/mol, as inferred from related analogs like Kadsuracoccinic Acid A (468.668 g/mol) . The compound has demonstrated significant cytotoxic activity against colorectal (HCT-15) and oral epithelial (KB-3-1) cancer cell lines, with IC50 values ranging from 17.2 to 25.4 µM .

Properties

Molecular Formula |

C30H48O2 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

3-[(3R,3aR,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-[(Z)-6-methylhept-2-en-2-yl]-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h11,15,20,23-24,26H,3,9-10,12-14,16-19H2,1-2,4-8H3,(H,31,32)/b22-11-/t23-,24+,26+,28-,29+,30-/m0/s1 |

InChI Key |

NUJQBRDVEPPTHP-YZSMEZCWSA-N |

Isomeric SMILES |

CC(C)CC/C=C(/C)\[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |

Canonical SMILES |

CC(C)CCC=C(C)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

KadsuracoccinicacidB can be isolated from the rhizome of Kadsura coccinea using an 80% acetone extract . The extract is then fractionated using ethyl acetate (EtOAc) to isolate the compound . The structures of kadsuracoccinic acids, including this compound, are elucidated by analysis of their 2D-NMR spectroscopic data .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction and isolation from natural sources, specifically the Kadsura coccinea plant .

Chemical Reactions Analysis

Types of Reactions

KadsuracoccinicacidB undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

KadsuracoccinicacidB has several scientific research applications, including:

Mechanism of Action

The mechanism of action of KadsuracoccinicacidB involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating specific enzymes and receptors involved in inflammatory and immune responses . Further research is needed to fully elucidate the detailed mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Key Structural Features

Kadsuracoccinic Acid B shares the 3,4-seco-lanostane skeleton with its analogs (A and C) but differs in substituent groups. The 17(20)-ene moiety is a hallmark of this subclass, conferring distinct bioactivity compared to non-seco or lactone-containing triterpenoids . Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Bioactive Comparison of Kadsuracoccinic Acid B with Analogous Triterpenoids

Functional Differentiation

Unique 17(20)-ene Functional Group

The presence of a 17(20)-ene group in Kadsuracoccinic Acid B and its analogs (A and C) is critical for bioactivity.

Role of Substituents at C-17

- Kadsuracoccinic Acid B : The C-17 side chain likely enhances cytotoxicity by improving membrane permeability or target binding .

- Seco-coccinic Acid A : A hydroxyl group at C-17 contributes to antiproliferative effects, but the lack of a double bond reduces potency compared to Kadsuracoccinic Acid B .

Bioactivity Spectrum

- Antitumor Activity: Kadsuracoccinic Acid B shows selective cytotoxicity, whereas Kadsuracoccinic Acid A targets embryonic cell division in Xenopus models, suggesting divergent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.